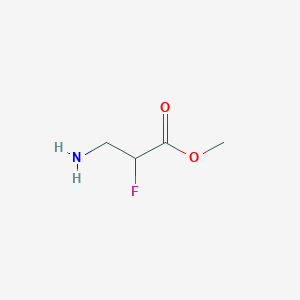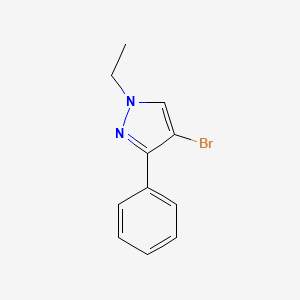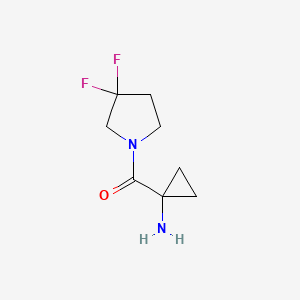
3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde is a chemical compound that features a thiophene ring and a trifluoromethyl group attached to a benzaldehyde moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Vorbereitungsmethoden
The synthesis of 3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde typically involves the condensation of thiophene derivatives with benzaldehyde derivatives under specific reaction conditions. One common method includes the use of trifluoromethyl-substituted benzaldehyde and thiophene in the presence of a catalyst . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of 3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde involves its interaction with specific molecular targets. The thiophene ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde can be compared with other thiophene derivatives such as:
- 2-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde
- 3-Thiophen-2-yl-4-trifluoromethyl-benzaldehyde
- 2-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde
These compounds share similar structural features but differ in the position of the trifluoromethyl group and the thiophene ring, which can influence their chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C12H7F3OS |
|---|---|
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
3-thiophen-2-yl-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)10-5-8(7-16)4-9(6-10)11-2-1-3-17-11/h1-7H |
InChI-Schlüssel |
PAWFZNNNSVPTRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)
![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12076099.png)



![9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12076124.png)






